1-(3-Bromophenyl)-3-propoxypropan-2-amine

CAS No.: 1248774-50-6

Cat. No.: VC2947474

Molecular Formula: C12H18BrNO

Molecular Weight: 272.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1248774-50-6 |

|---|---|

| Molecular Formula | C12H18BrNO |

| Molecular Weight | 272.18 g/mol |

| IUPAC Name | 1-(3-bromophenyl)-3-propoxypropan-2-amine |

| Standard InChI | InChI=1S/C12H18BrNO/c1-2-6-15-9-12(14)8-10-4-3-5-11(13)7-10/h3-5,7,12H,2,6,8-9,14H2,1H3 |

| Standard InChI Key | TYAGNABDBKRSQX-UHFFFAOYSA-N |

| SMILES | CCCOCC(CC1=CC(=CC=C1)Br)N |

| Canonical SMILES | CCCOCC(CC1=CC(=CC=C1)Br)N |

Introduction

CHEMICAL PROPERTIES AND STRUCTURE

Molecular Details and Identification Parameters

1-(3-Bromophenyl)-3-propoxypropan-2-amine possesses specific chemical identifiers and properties that are essential for its characterization and application in research settings. Table 1 presents the key molecular parameters of this compound.

Table 1: Molecular Parameters of 1-(3-Bromophenyl)-3-propoxypropan-2-amine

| Parameter | Value |

|---|---|

| CAS Number | 1248774-50-6 |

| Molecular Formula | C12H18BrNO |

| Molecular Weight | 272.18 g/mol |

| IUPAC Name | 1-(3-bromophenyl)-3-propoxypropan-2-amine |

| Standard InChI | InChI=1S/C12H18BrNO/c1-2-6-15-9-12(14)8-10-4-3-5-11(13)7-10/h3-5,7,12H,2,6,8-9,14H2,1H3 |

| Standard InChIKey | TYAGNABDBKRSQX-UHFFFAOYSA-N |

| SMILES | CCCOCC(CC1=CC(=CC=C1)Br)N |

| Canonical SMILES | CCCOCC(CC1=CC(=CC=C1)Br)N |

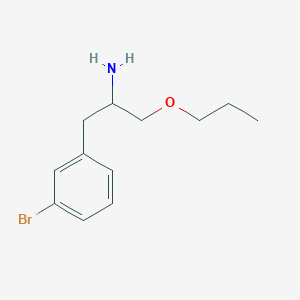

The molecular structure features a central propan-2-amine backbone with a bromophenyl group attached at the 1-position and a propoxy group at the 3-position. The bromine atom is positioned at the meta (3) position of the phenyl ring, which influences the electronic properties and reactivity of the aromatic system.

Physical and Chemical Characteristics

While specific experimental data on the physical properties of 1-(3-Bromophenyl)-3-propoxypropan-2-amine is limited in the available literature, several characteristics can be inferred from its structure and similar compounds:

The presence of both hydrophobic (bromophenyl and propoxy) and hydrophilic (amine) groups suggests a moderate solubility profile, likely being soluble in organic solvents such as alcohols, ethers, and chlorinated solvents, with limited water solubility. The amine group is expected to impart basic properties to the molecule, allowing it to form salts with acids, which can enhance its water solubility for certain applications.

The bromine atom introduces specific reactivity patterns, particularly for nucleophilic aromatic substitution and metal-catalyzed coupling reactions. This reactive site is valuable for chemical modifications and derivatization in research and development settings. Additionally, the amine functional group provides a nucleophilic center that can participate in numerous transformations, making this compound versatile as a building block in organic synthesis.

SYNTHESIS METHODS

Synthetic Pathways and Approaches

The synthesis of 1-(3-Bromophenyl)-3-propoxypropan-2-amine can be achieved through several strategic approaches, with the most common method involving the alkylation of 3-bromophenylpropan-2-amine with propyl alcohol in the presence of a suitable base. This reaction typically proceeds under controlled conditions to ensure the formation of the desired product with minimal side reactions.

The general synthetic pathway can be outlined as follows:

-

Preparation or acquisition of the 3-bromophenylpropan-2-amine starting material

-

Alkylation reaction with propyl alcohol using appropriate base catalysts

-

Purification of the resulting 1-(3-Bromophenyl)-3-propoxypropan-2-amine product

Alternative synthetic routes might involve:

-

Reductive amination reactions starting from appropriate ketone precursors

-

Nucleophilic substitution reactions using appropriate halogenated intermediates

-

Protection-deprotection strategies for selective functionalization of reactive groups

Reaction Conditions and Considerations

The successful synthesis of 1-(3-Bromophenyl)-3-propoxypropan-2-amine requires careful control of reaction conditions to maximize yield and purity. Temperature control is particularly important during the alkylation step to prevent over-alkylation of the amine group. The choice of solvent system also plays a crucial role in determining reaction efficiency, with polar aprotic solvents like DMF or DMSO often preferred for nucleophilic substitution reactions.

Purification techniques for this compound typically involve column chromatography using appropriate solvent systems, recrystallization from suitable solvents, or both in sequence to achieve high purity. Characterization of the final product is commonly performed using spectroscopic techniques such as NMR, mass spectrometry, and infrared spectroscopy to confirm structural identity and purity.

BIOLOGICAL ACTIVITY AND MECHANISMS

Interaction with Biological Targets

The biological activity of 1-(3-Bromophenyl)-3-propoxypropan-2-amine stems from its structural features, particularly the presence of the bromine atom on the phenyl ring. This bromine substituent can participate in electrophilic aromatic substitution reactions with nucleophilic sites on proteins and other biological macromolecules. Such interactions may lead to various biological effects, including potential modulation of neurotransmitter systems.

The amine group presents another point of interaction with biological systems, potentially forming hydrogen bonds with receptor sites or enzyme active centers. Additionally, the propoxy group may influence the compound's lipophilicity and membrane permeability, which are critical factors in determining its pharmacokinetic profile and bioavailability.

APPLICATIONS IN RESEARCH AND DEVELOPMENT

Medicinal Chemistry Applications

1-(3-Bromophenyl)-3-propoxypropan-2-amine finds its most significant applications in medicinal chemistry as a valuable building block for the synthesis of more complex pharmaceutical agents. The presence of the bromine atom creates a versatile handle for further functionalization through various metal-catalyzed coupling reactions (such as Suzuki, Stille, or Sonogashira couplings), enabling the creation of structurally diverse compound libraries for drug discovery efforts.

CURRENT RESEARCH AND FUTURE DIRECTIONS

Recent Research Developments

Current research involving 1-(3-Bromophenyl)-3-propoxypropan-2-amine primarily focuses on its utility as a building block in the synthesis of more complex molecular structures with potential pharmaceutical applications. The compound's value in medicinal chemistry continues to grow as researchers explore its transformation into derivatives with enhanced biological activities, particularly those targeting neurological disorders.

The development of more efficient synthetic routes for producing 1-(3-Bromophenyl)-3-propoxypropan-2-amine represents another active area of research, with emphasis on green chemistry approaches that minimize waste generation and reduce environmental impact. These efforts align with broader trends in the pharmaceutical industry toward more sustainable chemical processes.

Future Research Opportunities

Several promising directions for future research involving 1-(3-Bromophenyl)-3-propoxypropan-2-amine can be identified:

-

Exploration of structure-activity relationships through systematic modification of the core structure to develop more potent and selective pharmaceutical agents

-

Investigation of catalytic methods for functionalization of the bromine site to create diverse chemical libraries

-

Development of asymmetric synthesis methods to produce enantiomerically pure versions of the compound for applications requiring stereochemical precision

-

Evaluation of potential biological activities beyond the currently identified applications, particularly in neurological pathways

-

Implementation of computational methods to predict and optimize properties and activities of derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume